molecular formula C28H29N3O5S B4888182 [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate

Cat. No.: B4888182
M. Wt: 519.6 g/mol
InChI Key: DLUDFMQLEZCPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, dioxopyrrolidinyl, dimethoxyphenylethyl, and phenylcarbamimidothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dioxopyrrolidinyl core, followed by the introduction of the methoxyphenyl and dimethoxyphenylethyl groups. The final step involves the addition of the phenylcarbamimidothioate group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and dimethoxyphenylethyl groups.

    Reduction: Reduction reactions may target the dioxopyrrolidinyl core, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in drug design and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate lies in its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactions and potential applications across different fields. Its ability to interact with specific molecular targets further distinguishes it from other similar compounds.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S/c1-34-22-12-10-21(11-13-22)31-26(32)18-25(27(31)33)37-28(30-20-7-5-4-6-8-20)29-16-15-19-9-14-23(35-2)24(17-19)36-3/h4-14,17,25H,15-16,18H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDFMQLEZCPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCCC3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Reactant of Route 2
Reactant of Route 2
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Reactant of Route 3
Reactant of Route 3
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Reactant of Route 4
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Reactant of Route 5
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Reactant of Route 6
Reactant of Route 6
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.